molecular formula C8H15NO3 B14136976 4,5-Dimethyl-5-nitrohexan-2-one CAS No. 4538-82-3

4,5-Dimethyl-5-nitrohexan-2-one

Cat. No.: B14136976
CAS No.: 4538-82-3
M. Wt: 173.21 g/mol
InChI Key: PFOGKAYDWJMSMF-UHFFFAOYSA-N
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Description

4,5-Dimethyl-5-nitrohexan-2-one is an organic compound with the molecular formula C8H15NO3. It is a nitroketone, characterized by the presence of both nitro and ketone functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-5-nitrohexan-2-one typically involves the nitration of 4,5-dimethylhexan-2-one. This can be achieved through the reaction of 4,5-dimethylhexan-2-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-5-nitrohexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethyl-5-nitrohexan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-5-nitrohexan-2-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The ketone group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

4538-82-3

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

4,5-dimethyl-5-nitrohexan-2-one

InChI

InChI=1S/C8H15NO3/c1-6(5-7(2)10)8(3,4)9(11)12/h6H,5H2,1-4H3

InChI Key

PFOGKAYDWJMSMF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C(C)(C)[N+](=O)[O-]

Origin of Product

United States

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